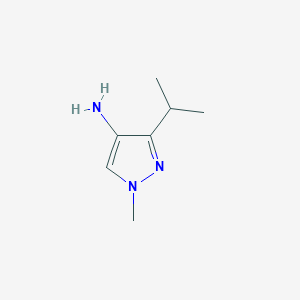
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
説明
Compounds like “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” belong to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. The presence of different substituents can significantly influence the properties and reactivity of these compounds .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” would include additional methyl and isopropyl groups attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions of “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” would depend on its specific structure. For example, similar compounds like p-cymene are insoluble in water but miscible with organic solvents .科学的研究の応用
1. Synthesis and Characterization in Organic Chemistry
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and structural characterization. These compounds are synthesized using various organic chemistry techniques and characterized using tools like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. This research is foundational in understanding the properties and potential applications of these compounds in various scientific fields (Titi et al., 2020).
2. Applications in Polymerization Processes
Certain derivatives of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine have been utilized in the polymerization of methyl methacrylate. These derivatives act as catalysts in the polymerization process, influencing the molecular weight and polydispersity index of the resultant poly(methylmethacrylate) (PMMA). This suggests potential applications in materials science, particularly in the synthesis of new polymeric materials (Shin et al., 2016).
3. Inhibitory Effects in Corrosion Prevention
Some pyrazole compounds, including derivatives of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, have shown significant inhibitory effects on the corrosion of metals like iron in acidic media. This opens up potential applications in corrosion prevention and material protection, particularly in industrial settings (Chetouani et al., 2005).
4. Use in Catalysis for Environmental Applications
Research has demonstrated the use of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine derivatives in catalyzing the copolymerization of CO2 and cyclohexene oxide. This suggests potential environmental applications, especially in carbon capture technologies and the synthesis of eco-friendly polymers (Matiwane et al., 2020).
Safety And Hazards
将来の方向性
The future directions for research on “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, pyrazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities .
特性
IUPAC Name |
1-methyl-3-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDGZMPYSPLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine | |
CAS RN |
1393101-17-1 | |
| Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




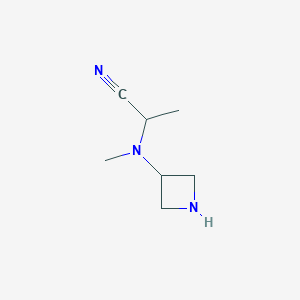


![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
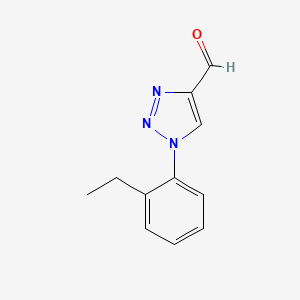

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
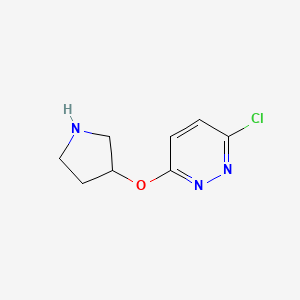
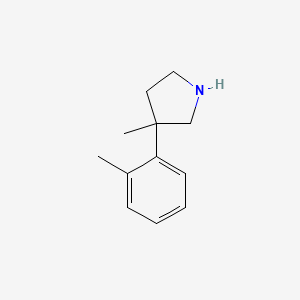

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)